4-(1-methyl-1H-indol-3-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-butanone
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Overview
Description
4-(1-methyl-1H-indol-3-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-butanone is a complex organic compound that features an indole moiety, a trifluoromethyl group, and a triazolopyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-indol-3-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-butanone typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the trifluoromethyl group and the formation of the triazolopyrazine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-indol-3-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-butanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(1-methyl-1H-indol-3-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-butanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine
In medicine, the compound may have potential therapeutic applications. Its structure suggests that it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-indol-3-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-butanone would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure suggests that it may interact with these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(1-methyl-1H-indol-3-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-butanone include other indole derivatives, trifluoromethyl-containing compounds, and triazolopyrazine analogs.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H20F3N5O |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
4-(1-methylindol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one |
InChI |
InChI=1S/C19H20F3N5O/c1-25-11-13(14-6-2-3-7-15(14)25)5-4-8-17(28)26-9-10-27-16(12-26)23-24-18(27)19(20,21)22/h2-3,6-7,11H,4-5,8-10,12H2,1H3 |
InChI Key |
CMEZDGGCBUKGOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCCC(=O)N3CCN4C(=NN=C4C(F)(F)F)C3 |
Origin of Product |
United States |
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